molecular formula C15H20N2O5 B13355909 (2s,4s)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid

(2s,4s)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13355909
M. Wt: 308.33 g/mol
InChI Key: OZKQVSFFOPXMGZ-RYUDHWBXSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-4-yloxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is attached via a nucleophilic substitution reaction using pyridin-4-ol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group or the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-4-ol with a suitable leaving group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds.

Medicine

In medicine, this compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its chiral properties can enhance the efficacy and selectivity of drug candidates.

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility allows for its incorporation into various chemical processes and products.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridin-4-yloxy group can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(8-12(17)13(18)19)21-10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1

InChI Key

OZKQVSFFOPXMGZ-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=NC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=NC=C2

Origin of Product

United States

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